molecular formula C23H21F2N3O4S2 B2917135 N-(3-(5-(3-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851783-09-0

N-(3-(5-(3-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Katalognummer: B2917135
CAS-Nummer: 851783-09-0
Molekulargewicht: 505.55
InChI-Schlüssel: OJTSPXHYWIRDRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrazoline core substituted with two fluorophenyl groups and an ethanesulfonamide moiety. The 3-fluorophenyl group is attached to the pyrazoline ring, while the 4-fluorophenylsulfonyl group occupies the N1 position. The ethanesulfonamide substituent is linked to the meta-position of a phenyl ring at the C3 position of the pyrazoline.

Eigenschaften

IUPAC Name

N-[3-[3-(3-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N3O4S2/c1-2-33(29,30)27-20-8-4-5-16(14-20)22-15-23(17-6-3-7-19(25)13-17)28(26-22)34(31,32)21-11-9-18(24)10-12-21/h3-14,23,27H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTSPXHYWIRDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3-(5-(3-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a pyrazole ring, fluorinated phenyl groups, and a sulfonamide moiety. Its molecular formula is C19H20F2N2O2SC_{19}H_{20}F_2N_2O_2S, with a molecular weight of approximately 396.44 g/mol. The structural complexity contributes to its unique biological activity profile.

Research indicates that compounds containing pyrazole rings exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer effects. The mechanism of action often involves the inhibition of specific enzymes or pathways relevant to disease processes:

  • Inhibition of p38 MAP Kinase : Similar pyrazole derivatives have been shown to selectively inhibit p38 MAP kinase, an important target in inflammatory diseases . This inhibition can lead to reduced production of pro-inflammatory cytokines.
  • Antioxidant Activity : Studies have demonstrated that pyrazole derivatives possess antioxidant properties, which can mitigate oxidative stress—a contributing factor in many chronic diseases .

Biological Activity Overview

The biological activities associated with N-(3-(5-(3-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can be summarized as follows:

Activity Description Reference
Anti-inflammatoryExhibits significant inhibition of inflammatory mediators in vitro.
AnticancerPotential to inhibit cancer cell proliferation through apoptosis induction.
AntioxidantScavenges free radicals and reduces oxidative stress markers.
Enzyme InhibitionInhibits key enzymes involved in inflammatory pathways (e.g., p38 MAPK).

Case Studies and Research Findings

  • In Vitro Studies : A series of experiments demonstrated that derivatives similar to this compound showed IC50 values indicating potent anti-inflammatory effects comparable to established drugs like diclofenac .
  • Molecular Docking Simulations : Computational studies revealed favorable binding interactions with targets such as p38 MAPK, suggesting a mechanism for its observed biological activities .
  • Pharmacokinetic Properties : Preliminary studies indicate good oral bioavailability and stability under physiological conditions, which are critical for therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name / Identifier Molecular Formula Molecular Weight Substituents (Pyrazoline/Sulfonyl/Sulfonamide) Key Physicochemical Properties Source
Target Compound : N-(3-(5-(3-Fluorophenyl)-1-((4-Fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide C23H21F2N3O4S2 517.55 3-Fluorophenyl (pyrazoline), 4-Fluorophenylsulfonyl, ethanesulfonamide Data not reported; inferred stability from analogs
Analog 1 : N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-Fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide C23H21ClFN3O4S2 522.01 2-Fluorophenyl (pyrazoline), 3-Chlorophenylsulfonyl, ethanesulfonamide Single stereoisomer; ChemSpider ID 65097933
Analog 2 : N-{4-[5-(3-Fluorophenyl)-1-(4-Methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide C23H22FN3O5S2 503.57 3-Fluorophenyl (pyrazoline), 4-Methoxyphenylsulfonyl, methanesulfonamide SMILES: COc1ccc(cc1)S(=O)(=O)N1N=C(...)
Analog 3 : N-(3-{5-[4-(Dimethylamino)phenyl]-1-(Methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)methanesulfonamide C19H24N4O4S2 436.55 4-(Dimethylamino)phenyl (pyrazoline), methylsulfonyl, methanesulfonamide Boiling point: 626.7±65.0 °C; density: 1.4 g/cm³
Analog 4 : 5-(4-Fluorophenyl)-3-[5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide C26H24FN5S 465.56 4-Fluorophenyl (pyrazoline), 4-methylphenyl-triazole, thiocarbamide Crystal structure: R factor = 0.056

Key Observations:

Substituent Effects on Bioactivity: The 3-fluorophenyl group in the target compound and Analog 2 may enhance target binding via hydrophobic interactions compared to the 2-fluorophenyl in Analog 1 . Ethanesulfonamide (target compound) offers greater hydrophobicity than methanesulfonamide (Analogs 2 and 3), which could influence membrane permeability .

Thiocarbamide in Analog 4 replaces sulfonamide, altering hydrogen-bonding capacity and redox stability .

Synthetic Routes: The target compound and Analog 1 likely follow similar synthesis pathways involving cyclocondensation of hydrazines with α,β-unsaturated ketones, followed by sulfonylation (e.g., using sodium ethoxide and sulfonyl chlorides as in ) . Analog 3’s dimethylamino group may require Buchwald-Hartwig amination or Ullman coupling for introduction .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.